molecular formula C10H11ClO B1320992 3-Chloro-1-(2-methylphenyl)-1-oxopropane CAS No. 898785-08-5

3-Chloro-1-(2-methylphenyl)-1-oxopropane

Cat. No. B1320992
M. Wt: 182.64 g/mol
InChI Key: TVHBMGLNQYHPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Chloro-1-(2-methylphenyl)-1-oxopropane" is not directly mentioned in the provided papers. However, the papers discuss various chlorinated organic compounds, their synthesis, and properties, which can provide insights into the analysis of similar compounds. The papers cover a range of topics from the synthesis of chlorinated naphthalene derivatives to the antimicrobial properties of chlorinated propanes .

Synthesis Analysis

The synthesis of chlorinated organic compounds is well-documented in the provided papers. For instance, paper describes a gram-scale synthesis of a chlorinated naphthalene derivative through a three-step reaction sequence involving stereoselective dichlorocarbene addition, PhLi addition, and a SnCl4-mediated benzannulation. Similarly, paper discusses the synthesis of a series of chlorinated propanes, which could provide a basis for understanding the synthesis of "3-Chloro-1-(2-methylphenyl)-1-oxopropane."

Molecular Structure Analysis

The molecular structure of chlorinated compounds is crucial for understanding their reactivity and properties. Paper provides an example of a chlorinated compound whose structure was elucidated using NMR, HRMS, and X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular interactions. These techniques could be applied to analyze the molecular structure of "3-Chloro-1-(2-methylphenyl)-1-oxopropane."

Chemical Reactions Analysis

Chlorinated compounds often participate in a variety of chemical reactions due to the reactivity of the chlorine atom. Paper discusses the reactivity of alkyl 2-chloro-2-cyclopropylideneacetates in Michael additions, dienophile reactions, and more. Paper describes the reactions of methyl 2-chloro-2-cyclopropylidenacetate with bidentate nucleophiles to form spirocyclopropane anellated heterocycles. These examples can shed light on the potential reactivity of "3-Chloro-1-(2-methylphenyl)-1-oxopropane" in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are influenced by their molecular structure and substituents. Paper details a method for determining 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins, which could be relevant for the analysis of related chlorinated propanes. Paper evaluates the antimicrobial properties of chlorinated propanes, suggesting that "3-Chloro-1-(2-methylphenyl)-1-oxopropane" could also possess such properties.

Scientific Research Applications

Chemical Reactions and Synthesis

  • 3-Chloro-1-(2-methylphenyl)-1-oxopropane is involved in chemical reactions such as insertion into phenylcyclopropane rings. This process can result in the formation of compounds like cis- and trans-1-diisopropylamino-2-phenyl-phosphetane-1-oxide (Huang, Wang, Liu, & He, 1999).
  • It also plays a role in the synthesis of chlorinated compounds with antimicrobial properties, such as 2-chloro-1-aryl-2-methyl-3-chloropropanes (Gorbovoi, Tulaidan, Grishchuk, Klimnyuk, & Pokryshko, 2008).

Molecular Studies and Structural Analysis

  • Molecular structure studies, such as X-ray crystallography, are facilitated by the use of 3-Chloro-1-(2-methylphenyl)-1-oxopropane derivatives, providing insights into the configurations and stereochemistry of complex molecules (Huang et al., 1999).

Analysis in Food Science

  • In food science, derivatives of 3-Chloro-1-(2-methylphenyl)-1-oxopropane are used to study contaminants like 3-chloropropane-1,2-diol in various food products (Plantinga, Toorn, & Stegen, 1991).

Pharmacological Research

  • Although excluded from drug use and dosage, derivatives of this chemical are important in pharmacological research, particularly in the synthesis of compounds with potential medicinal properties.

Atmospheric and Environmental Studies

  • Studies involving atmospheric oxidation of chlorinated alkenes, which can include derivatives of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, contribute to understanding the environmental impact and behavior of these compounds (Zhang et al., 2017).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions needed while handling it .

Future Directions

This involves potential applications of the compound and areas of future research .

properties

IUPAC Name

3-chloro-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHBMGLNQYHPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609004
Record name 3-Chloro-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(2-methylphenyl)-1-oxopropane

CAS RN

898785-08-5
Record name 3-Chloro-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.